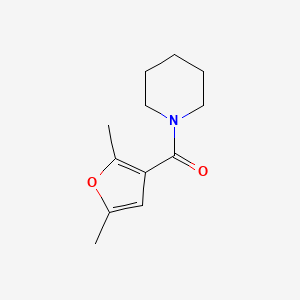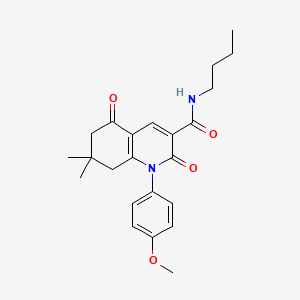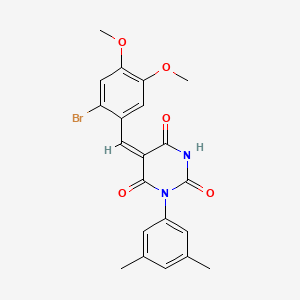![molecular formula C18H29NO B5201314 1-[5-(3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5201314.png)
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine, commonly known as DMPP, is a chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the nicotinic acetylcholine receptor, which plays a crucial role in the central nervous system. DMPP has been widely used in scientific research to study the mechanism of action of the nicotinic acetylcholine receptor and its potential therapeutic applications.
Wirkmechanismus
DMPP acts as an agonist of the nicotinic acetylcholine receptor by binding to the receptor and activating it. The nicotinic acetylcholine receptor is a ligand-gated ion channel that is permeable to cations such as sodium, potassium, and calcium. Activation of the receptor leads to the influx of these cations, which depolarizes the cell membrane and triggers downstream signaling pathways.
Biochemical and Physiological Effects:
DMPP has been shown to have a wide range of biochemical and physiological effects, including modulation of synaptic transmission, enhancement of learning and memory, and regulation of motor control. DMPP has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMPP has several advantages for use in scientific research, including its potency and selectivity for the nicotinic acetylcholine receptor, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, DMPP also has some limitations, including its potential toxicity at high concentrations and its limited solubility in certain solvents.
Zukünftige Richtungen
There are several potential future directions for research involving DMPP, including the development of more potent and selective agonists of the nicotinic acetylcholine receptor, the investigation of the effects of DMPP on other physiological systems, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms of action of DMPP and its potential side effects.
Synthesemethoden
The synthesis of DMPP involves the reaction of 3,5-dimethylphenol with 1-bromopentane to form 5-(3,5-dimethylphenoxy)pentane. This intermediate is then reacted with piperidine in the presence of a catalyst to yield 1-[5-(3,5-dimethylphenoxy)pentyl]piperidine. The overall synthesis of DMPP is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
DMPP has been widely used in scientific research to study the mechanisms of action of the nicotinic acetylcholine receptor and its potential therapeutic applications. DMPP is a potent and selective agonist of the nicotinic acetylcholine receptor, which is involved in a wide range of physiological processes, including synaptic transmission, learning and memory, and motor control.
Eigenschaften
IUPAC Name |
1-[5-(3,5-dimethylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-13-17(2)15-18(14-16)20-12-8-4-7-11-19-9-5-3-6-10-19/h13-15H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJCUCJNPPZZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)

![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)

![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)
![ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate](/img/structure/B5201322.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
![3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)